molecular formula C7H14ClN B2612848 (1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride CAS No. 2470279-90-2

(1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride

Cat. No.: B2612848
CAS No.: 2470279-90-2
M. Wt: 147.65
InChI Key: QNGQXVSGOWWWHN-ZJLYAJKPSA-N
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Description

(1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride typically involves the use of chiral cyclopropane intermediates. . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve the large-scale synthesis of cyclopropane derivatives followed by their conversion into the desired amine. This process can be optimized by employing continuous flow reactors and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .

Biology

The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of chiral amines in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with specific target interactions.

Industry

Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and chiral properties make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into active sites of enzymes in a stereospecific manner, influencing biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-Cyclohexane-1,2-diamine: Another chiral amine with a different ring structure.

    (1R,2R)-Cyclopropane-1,2-diamine: A similar compound with a smaller ring size.

Uniqueness

(1R,2R)-2-Cyclopropylcyclobutan-1-amine;hydrochloride is unique due to its combination of a cyclopropyl group and a cyclobutanamine backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R,2R)-2-cyclopropylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7-4-3-6(7)5-1-2-5;/h5-7H,1-4,8H2;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGQXVSGOWWWHN-ZJLYAJKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1C2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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